

KL-11743 solubility and solution preparation guide

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B15615715

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Application Notes and Protocols: KL-11743

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4)[1][2][3]. It effectively blocks glucose uptake and metabolism, leading to a cascade of cellular effects, including the inhibition of glycolysis, a reduction in NADH pools, and a shift towards oxidative phosphorylation[4][5][6]. These characteristics make **KL-11743** a valuable tool for cancer research, particularly in tumors exhibiting metabolic vulnerabilities[4][5][7]. This document provides a comprehensive guide to the solubility of **KL-11743** and detailed protocols for its preparation in both in vitro and in vivo experimental settings.

Data Presentation: Solubility Profile

The solubility of **KL-11743** in various solvents is crucial for the design and execution of successful experiments. The following table summarizes the available quantitative data.

Solvent	Concentration	Observations	Source
DMSO	100 mg/mL (191.35 mM)	Fresh DMSO recommended as moisture can reduce solubility.	[8]
DMSO	25 mg/mL (47.84 mM)	Sonication is recommended to aid dissolution. Warming and heating to 60°C can also be applied.	[3][9]
DMSO	2 mg/mL	Clear solution.	[10]
Ethanol	3 mg/mL (5.74 mM)	-	[11]
Water	Insoluble	-	[8][11]
10% DMSO in Corn oil	≥ 2.08 mg/mL (3.98 mM)	Clear solution.	[1][3]
0.5% Methylcellulose/0.25% Tween-80 in Water	9.98 mg/mL (19.10 mM)	Suspended solution; requires ultrasonic treatment.	[3]

Experimental Protocols

In Vitro Solution Preparation (Stock Solution)

For cell-based assays, a concentrated stock solution in dimethyl sulfoxide (DMSO) is typically prepared.

Materials:

- **KL-11743** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Aseptically weigh the desired amount of **KL-11743** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
- Vortex the solution vigorously to facilitate dissolution.
- If the compound does not fully dissolve, sonication is recommended to obtain a clear solution[9]. Gentle warming can also be applied.
- For cell experiments, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cellular effects. A negative control with the solvent alone should be included in preliminary experiments[9].
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1].

In Vivo Formulation and Preparation

The preparation of **KL-11743** for animal studies requires specific formulations to ensure appropriate delivery and bioavailability. Two common methods are provided below.

1. Suspension for Oral Administration

Materials:

- **KL-11743** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
- Sterile tubes

- Homogenizer or sonicator

Protocol:

- Weigh the required amount of **KL-11743**.
- Prepare the CMC-Na solution.
- Add the **KL-11743** powder to the CMC-Na solution to achieve the desired final concentration (e.g., ≥ 5 mg/mL)[8][11].
- Mix thoroughly using a vortex and then homogenize or sonicate to create a uniform suspension[8].
- This formulation results in a homogeneous suspension suitable for oral gavage. The mixed solution should be used immediately for optimal results[8].

2. Clear Solution for Injection or Oral Administration

Materials:

- **KL-11743** powder
- Anhydrous DMSO
- PEG300
- Tween 80
- Sterile water or saline
- Sterile tubes

Protocol:

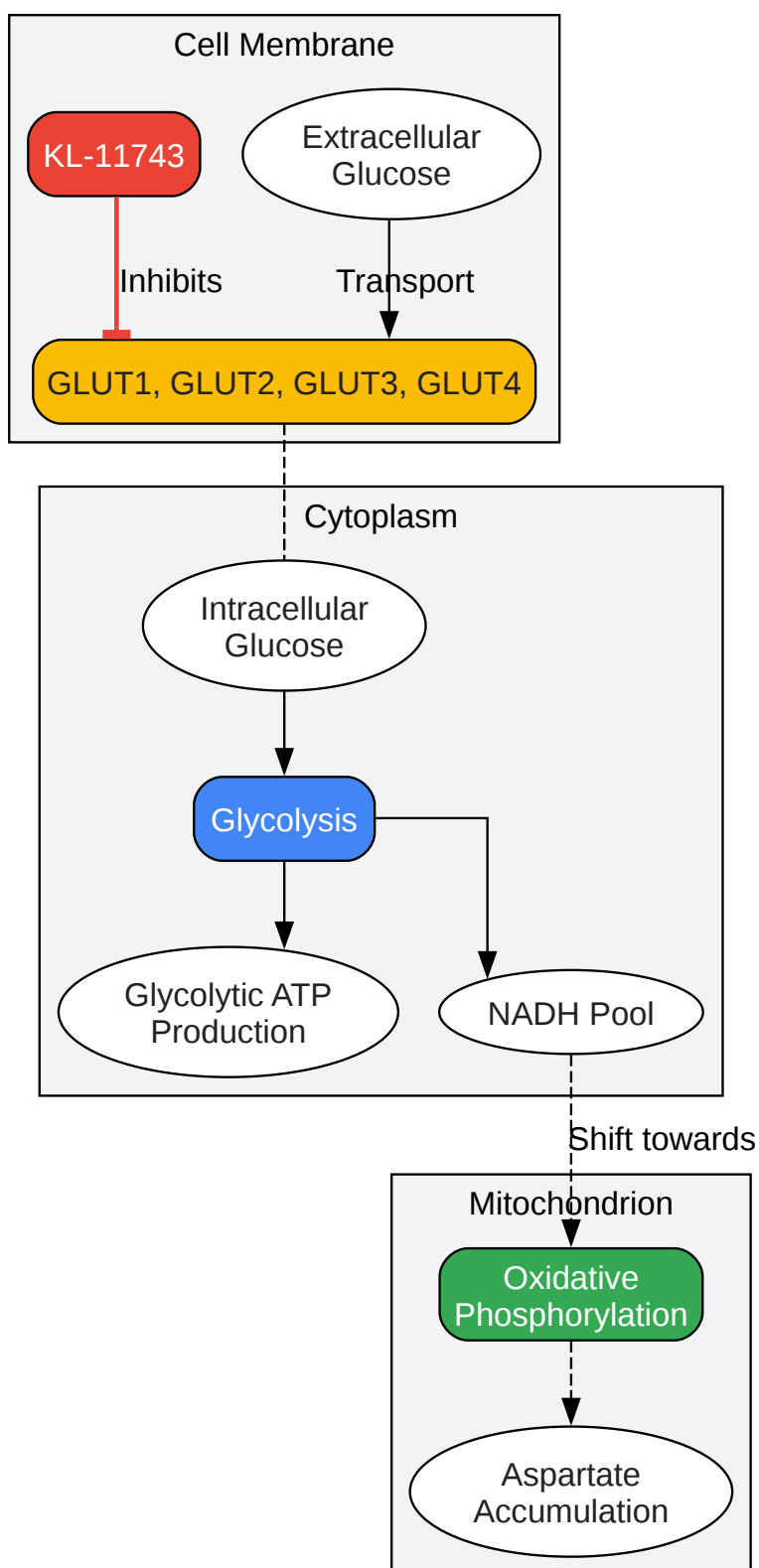
- Prepare a concentrated stock solution of **KL-11743** in DMSO (e.g., 100 mg/mL)[8].
- For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water (ddH₂O), follow these steps for a 1 mL working solution[8][11]: a. Take 50 μ L of the 100

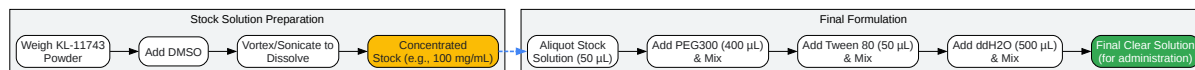
mg/mL **KL-11743** DMSO stock solution. b. Add 400 μ L of PEG300 and mix until the solution is clear. c. Add 50 μ L of Tween 80 and mix until clear. d. Add 500 μ L of sterile water or saline to bring the total volume to 1 mL.

- The resulting clear solution should be used immediately[8].

Visualizations

Signaling Pathway of KL-11743 Action





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